molecular formula C9H7BrF2O2 B1412531 Ethyl 2-bromo-3,4-difluorobenzoate CAS No. 1807172-17-3

Ethyl 2-bromo-3,4-difluorobenzoate

Cat. No.: B1412531
CAS No.: 1807172-17-3
M. Wt: 265.05 g/mol
InChI Key: VJNHVXSGUWMEBO-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-3,4-difluorobenzoate is a brominated fluorinated aromatic compound that has found a wide range of applications in scientific research. It is a highly versatile compound that has been used in a variety of experiments and has been used to study the effects of various compounds on biochemical and physiological processes.

Scientific Research Applications

Ethyl 2-bromo-3,4-difluorobenzoate has been used in a variety of scientific research applications. It has been used as a reactant in the synthesis of a variety of compounds, such as ethyl 2-bromo-3,4-difluorobenzonitrile and ethyl 2-bromo-3,4-difluorobenzamide. It has also been used in the synthesis of a variety of pharmaceuticals, such as the anti-inflammatory drug ibuprofen. Additionally, it has been used in the synthesis of a variety of dyes, such as the fluorescent dye Nile Red.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-3,4-difluorobenzoate is not well understood. However, it is believed that the bromine and fluorine atoms in the compound interact with the aromatic ring to form a stable complex. This complex is then broken down into its component parts, allowing for the desired reaction to take place.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the compound may have some anti-inflammatory properties, as it has been used in the synthesis of ibuprofen. Additionally, it has been used in the synthesis of fluorescent dyes, suggesting that it may have some fluorescent properties.

Advantages and Limitations for Lab Experiments

The main advantage of using ethyl 2-bromo-3,4-difluorobenzoate in laboratory experiments is that it is relatively inexpensive and easy to obtain. Additionally, it is a highly versatile compound that can be used in a variety of reactions. The main limitation of using this compound in laboratory experiments is that the mechanism of action of the compound is not well understood, making it difficult to predict the outcome of experiments.

Future Directions

There are a number of potential future directions for research involving ethyl 2-bromo-3,4-difluorobenzoate. One potential direction is to further explore the biochemical and physiological effects of the compound. Additionally, further research could be done to better understand the mechanism of action of the compound and to develop more efficient synthesis methods. Additionally, further research could be done to explore the potential applications of the compound, such as in the synthesis of pharmaceuticals and dyes.

Properties

IUPAC Name

ethyl 2-bromo-3,4-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c1-2-14-9(13)5-3-4-6(11)8(12)7(5)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNHVXSGUWMEBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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